molecular formula C22H36O4 B15287156 2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone

2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone

Cat. No.: B15287156
M. Wt: 364.5 g/mol
InChI Key: LLHUGCSADCEHKM-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone is an organic compound with the molecular formula C22H36O4 It is a derivative of benzoquinone, characterized by the presence of a hydroxyl group, a methoxy group, and a long pentadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hydroquinone derivatives and long-chain alkyl halides.

    Alkylation: The hydroquinone derivative undergoes alkylation with a pentadecyl halide in the presence of a strong base, such as potassium carbonate, to introduce the pentadecyl chain.

    Methoxylation: The resulting intermediate is then subjected to methoxylation using a methoxy donor, such as dimethyl sulfate, under basic conditions to introduce the methoxy group.

    Oxidation: Finally, the compound is oxidized to form the benzoquinone structure using an oxidizing agent like potassium permanganate or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinone derivatives.

    Reduction: It can be reduced to hydroquinone derivatives using reducing agents like sodium borohydride.

    Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Substituted benzoquinone derivatives.

Scientific Research Applications

2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone involves its interaction with molecular targets and pathways, such as:

    Oxidative Stress: The compound can modulate oxidative stress by acting as an antioxidant or pro-oxidant, depending on the cellular environment.

    Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory and cancer pathways, leading to therapeutic effects.

    Signal Transduction: The compound can influence signal transduction pathways, affecting cellular processes like apoptosis and proliferation.

Comparison with Similar Compounds

2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone can be compared with other similar compounds, such as:

    2-Hydroxy-5-methoxybenzoquinone: Lacks the long pentadecyl chain, resulting in different solubility and biological properties.

    2-Hydroxy-3-pentadecylbenzoquinone:

    5-Methoxy-3-pentadecylbenzoquinone: Lacks the hydroxyl group, altering its chemical behavior and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and the long alkyl chain, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H36O4

Molecular Weight

364.5 g/mol

IUPAC Name

2-hydroxy-5-methoxy-3-pentadecylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)19(23)17-20(26-2)22(18)25/h17,24H,3-16H2,1-2H3

InChI Key

LLHUGCSADCEHKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O

Origin of Product

United States

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